(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves heterocyclic moieties, which have been utilized for their biological activity . The 1,3,4-thiadiazole moiety, in particular, has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities . The 1,3,4-thiadiazole moiety and its derivatives possess a wide range of pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The mechanism of reactions involving similar compounds often involves initial nucleophilic attack on a carbonyl group to form an ionic intermediate, which upon proton transfer gives the iminoalcohol .Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[6-methoxy-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-4-24-13(21)8-20-11-6-5-10(23-3)7-12(11)25-16(20)17-15(22)14-9(2)18-19-26-14/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTKCLVWQGSQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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